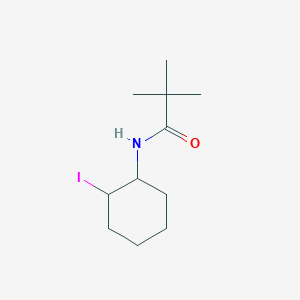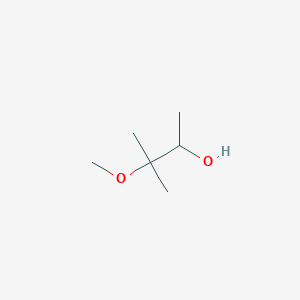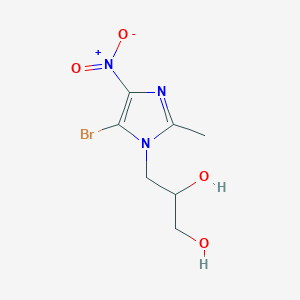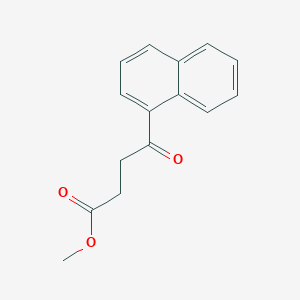
2-pentylsulfanyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pentylsulfanyl-7H-purin-6-amine is an organic compound with the molecular formula C11H17N5S. It belongs to the class of purine derivatives, which are known for their significant biological activities. This compound is characterized by the presence of a pentylsulfanyl group attached to the purine ring, which can influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-pentylsulfanyl-7H-purin-6-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable purine derivative with a pentylthiol reagent under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-pentylsulfanyl-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The amino group in the purine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-pentylsulfanyl-7H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2-pentylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound can bind to purine receptors or enzymes involved in purine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-pentylsulfanyl-7H-purin-6-amine can be compared with other similar compounds, such as:
6-Benzylaminopurine: A cytokinin that promotes cell division and plant growth.
2-Methylsulfanyl-7H-purin-6-amine: A compound with a similar structure but with a methylsulfanyl group instead of a pentylsulfanyl group.
N-benzyl-2-chloro-7H-purin-6-amine: A compound used as an intermediate in the synthesis of various drugs.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
72283-91-1 |
|---|---|
Molekularformel |
C10H15N5S |
Molekulargewicht |
237.33 g/mol |
IUPAC-Name |
2-pentylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C10H15N5S/c1-2-3-4-5-16-10-14-8(11)7-9(15-10)13-6-12-7/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |
InChI-Schlüssel |
TVKJRVCDJNSIJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NC(=C2C(=N1)N=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)


![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)

![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)

![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)




